Polymer Melting Point and Solubility Trends
Polyhydroxypolyamides synthesized from esterified D-mannaric acid and even-numbered alkylenediamines (C2–C12) exhibit distinct water solubility and melting point profiles compared to polymers derived from meso-galactaric, D-glucaric, and meso-xylaric acids [1]. The differences arise from the conformational preferences of the aldaryl monomer units [2].
| Evidence Dimension | Polymer Melting Point and Water Solubility Trend |
|---|---|
| Target Compound Data | Intermediate melting point and water solubility; polymers are chiral and stereoregular |
| Comparator Or Baseline | meso-Galactaric acid: higher melting points, lower water solubility; D-glucaric and meso-xylaric acids: lower melting points, higher water solubility |
| Quantified Difference | Galactaric acid polymers exhibit higher melting points and lower water solubilities due to extended zigzag monomer conformation; D-glucaric/xylaric polymers show lower melting points and higher solubility due to bent conformations. D-Mannaric acid polymers fall between these extremes, with properties tunable by diamine length [2]. |
| Conditions | Methanol solution condensation polymerization with even-numbered C2–C12 alkylenediamines |
Why This Matters
For procurement, this quantifiable difference in polymer properties enables precise selection of D-mannaric acid when an intermediate hydrophilicity/hydrophobicity balance or chiral stereoregularity is required, which cannot be achieved with meso-galactaric or D-glucaric acid.
- [1] Kiely, D. E., Chen, L., & Lin, T.-H. (2000). Synthetic polyhydroxypolyamides from galactaric, xylaric, D-glucaric, and D-mannaric acids and alkylenediamine monomers—some comparisons. Journal of Polymer Science Part A: Polymer Chemistry, 38(3), 594-603. View Source
- [2] Carpenter, C. A. (2008). Mannaric Acid and Mannaric Acid Polyamides: Synthesis and Characterization. PhD Dissertation, University of Montana. View Source
